(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound known for its unique structure and properties. This compound features a trifluoromethoxy group attached to a dihydrobenzo[b]furan ring, which is further substituted with an amine group. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
The synthesis of (3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves several steps, typically starting with the preparation of the dihydrobenzo[b]furan core This can be achieved through various synthetic routes, including cyclization reactions
Chemical Reactions Analysis
(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can be compared with other similar compounds, such as:
Trifluorotoluene: This compound also contains a trifluoromethyl group but differs in its overall structure and properties.
Other Dihydrobenzo[b]furan Derivatives: Compounds with similar core structures but different substituents can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(3R)-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2/t7-/m0/s1 |
InChI Key |
DLLOGGPSRBCEGD-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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